molecular formula C9H14N2O B12068557 2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol

2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol

Cat. No.: B12068557
M. Wt: 166.22 g/mol
InChI Key: JAXBWWGIPWIRLG-UHFFFAOYSA-N
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Description

2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol is an organic compound with a molecular formula of C9H14N2O It is a derivative of pyridine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol typically involves the reaction of 6-methylpyridine-3-carbaldehyde with 2-aminoethanol. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, the compound can interact with receptors, altering their signaling pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol is unique due to its specific structural features, such as the presence of both a methyl group on the pyridine ring and an aminoethanol group.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

2-[(6-methylpyridin-3-yl)methylamino]ethanol

InChI

InChI=1S/C9H14N2O/c1-8-2-3-9(7-11-8)6-10-4-5-12/h2-3,7,10,12H,4-6H2,1H3

InChI Key

JAXBWWGIPWIRLG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)CNCCO

Origin of Product

United States

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